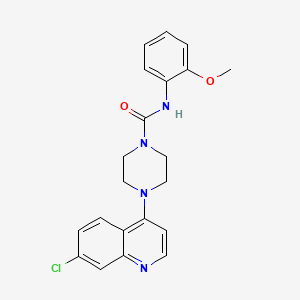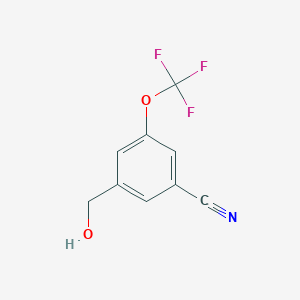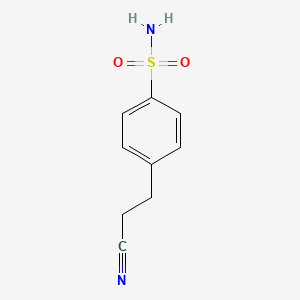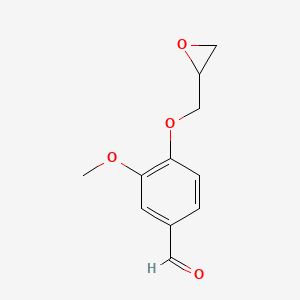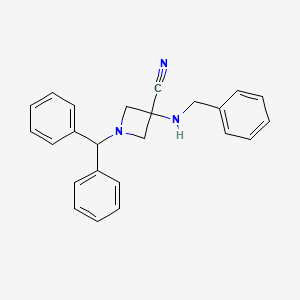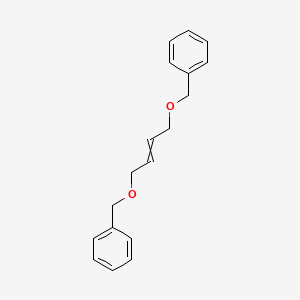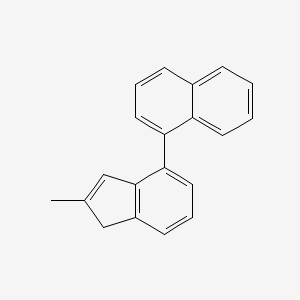
Naphthalene, 1-(2-methyl-1H-inden-4-yl)-
Overview
Description
Naphthalene, 1-(2-methyl-1H-inden-4-yl)- is an organic compound with the molecular formula C20H16 It is a derivative of naphthalene, featuring an indene moiety substituted at the 4-position with a 2-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- typically involves the reaction of 2-methylindene with naphthalene under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where 2-methylindene reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-methyl-1H-inden-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Naphthalene, 1-(2-methyl-1H-inden-4-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to molecular interactions and biological activity.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-1H-indol-4-yl)naphthalene
- 1-(2-Methyl-1H-inden-3-yl)naphthalene
- 1-(2-Methyl-1H-inden-5-yl)naphthalene
Uniqueness
Naphthalene, 1-(2-methyl-1H-inden-4-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and development.
Properties
CAS No. |
153733-80-3 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-(2-methyl-1H-inden-4-yl)naphthalene |
InChI |
InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-11,13H,12H2,1H3 |
InChI Key |
CAYKGPJSXROKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
![Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B8683420.png)
![5,8-Dimethyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8683427.png)
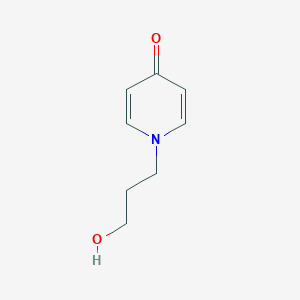

![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)


